12-s-Cis Conformational Equilibrium by NOE NMR
12-Carboxyretinoic acid derivatives enforce a 12-s-cis conformational equilibrium not observed in any parent retinoic acid isomer. For 13-cis-12-carboxyretinoic acid dimethyl ester (7e), quantitative ¹H NOE difference spectroscopy demonstrates that the H-11 signal enhancement upon irradiation of the C-13a methyl protons is approximately 50% of the value expected for a fully planar 12-s-trans system, indicating roughly equal populations of the 12-s-cis (7eB) and 12-s-trans (7eA) conformers [1]. This conformational equilibrium persists unchanged from −50 °C to +50 °C, with a single set of resonances observed in both ¹H and ¹³C NMR spectra, confirming rapid dynamic interconversion and a very low rotational barrier [1]. In contrast, all-trans-retinoic acid and 13-cis-retinoic acid adopt exclusively 12-s-trans conformations, as established by their respective NOE patterns [1][2].
| Evidence Dimension | Conformational population at C12–C13 bond (12-s-cis vs. 12-s-trans) |
|---|---|
| Target Compound Data | 13-cis-12-carboxyretinoic acid dimethyl ester: ~50% 12-s-cis / ~50% 12-s-trans equilibrium population (NOE H-11 enhancement ~50% of planar value) |
| Comparator Or Baseline | All-trans-retinoic acid and 13-cis-retinoic acid: 100% 12-s-trans conformation; 13-cis-retinoic acid NOE for H-14 upon 13a-methyl irradiation = 100% of planar reference value |
| Quantified Difference | Approximately 50% conformational redistribution toward 12-s-cis in 12-carboxyretinoic acid derivative vs. 0% in unsubstituted retinoic acids; NOE enhancement difference of ~50% of full planar value |
| Conditions | ¹H NOE difference spectroscopy at 250 MHz in CDCl₃; temperature range −50 °C to +50 °C (Bruker WM-250); ¹³C NMR at 25.1 MHz (JEOL JNM-PS-100 FT) |
Why This Matters
The 12-s-cis conformation alters the spatial orientation of the polyene terminus and the carboxyl pharmacophore, directly affecting receptor binding geometry and enabling synthetic cyclization to configurationally locked lactones—a capability unavailable from any unsubstituted retinoic acid isomer.
- [1] Lewin, A. H.; Whaley, M. G.; Parker, S. R.; Carroll, F. I.; Moreland, C. G. 12-Carboxyretinoic Acids. Synthesis and Structure. J. Org. Chem. 1982, 47 (10), 1799–1807. View Source
- [2] Lewin, A. H.; Carroll, F. I.; Moreland, C. G. 12-s-Cis—A Novel Conformation of Retinoids. J. Am. Chem. Soc. 1981, 103 (21), 6527–6529. View Source
